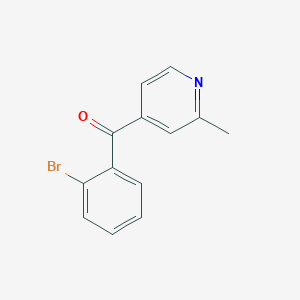

4-(2-Bromobenzoyl)-2-methylpyridine

Description

4-(2-Bromobenzoyl)-2-methylpyridine is a brominated aromatic compound featuring a pyridine core substituted with a methyl group at position 2 and a 2-bromobenzoyl group at position 3. The benzoyl moiety introduces steric bulk and electron-withdrawing properties, while the bromine atom enhances electrophilic reactivity. This compound is likely synthesized via nucleophilic aromatic substitution or coupling reactions involving brominated precursors, analogous to methods reported for related pyridine derivatives . While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., brominated pyridines and benzoyl-substituted heterocycles) suggest typical purification via silica gel chromatography and characterization using NMR, HRMS, and IR spectroscopy .

Properties

IUPAC Name |

(2-bromophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-8-10(6-7-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGONLRJKKQBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246189 | |

| Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-34-5 | |

| Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromobenzoy

Biological Activity

4-(2-Bromobenzoyl)-2-methylpyridine is an organic compound with significant potential in medicinal chemistry. Its structure features a pyridine ring substituted with a bromobenzoyl group, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: (2-bromophenyl)(2-methylpyridin-4-yl)methanone

- Molecular Formula: C13H10BrNO

- Molecular Weight: 276.13 g/mol

- CAS Number: 1187167-34-5

Biological Activity Overview

Research into the biological activity of 4-(2-Bromobenzoyl)-2-methylpyridine has highlighted several key areas:

- Antibacterial Activity : Preliminary studies indicate that derivatives of pyridine compounds exhibit promising antibacterial effects against various bacterial strains, including resistant strains such as ESBL-producing Escherichia coli .

- Mechanisms of Action : The mechanisms by which these compounds exert their antibacterial effects often involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of 4-(2-Bromobenzoyl)-2-methylpyridine to target proteins associated with bacterial resistance, providing insights into its potential efficacy as an antibiotic .

Antibacterial Efficacy

A study focused on the antibacterial efficacy of various pyridine derivatives, including 4-(2-Bromobenzoyl)-2-methylpyridine, demonstrated significant inhibitory effects against E. coli strains. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing that higher concentrations correlated with increased zones of inhibition .

| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| 4-(2-Bromobenzoyl)-2-methylpyridine | 15 ± 2 at 50 mg | 10 |

| Control (Standard Antibiotic) | 20 ± 3 at 50 mg | 5 |

Molecular Docking Analysis

Molecular docking studies provided insights into the interactions between 4-(2-Bromobenzoyl)-2-methylpyridine and the active site of β-lactamase enzymes in resistant E. coli. The docking simulations indicated favorable binding conformations, suggesting a potential mechanism for overcoming antibiotic resistance .

Scientific Research Applications

Synthetic Applications

4-(2-Bromobenzoyl)-2-methylpyridine serves as a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows it to participate in several chemical reactions, making it a versatile building block in organic synthesis. Common synthetic routes include:

- Bromination Reactions : The bromobenzoyl group can be introduced through electrophilic aromatic substitution.

- Coupling Reactions : It can participate in coupling reactions with organometallic reagents, facilitating the formation of complex molecules.

- Functionalization : The methyl group on the pyridine ring allows for further functionalization, enhancing its reactivity and utility in synthesis.

Research indicates that 4-(2-Bromobenzoyl)-2-methylpyridine exhibits notable biological activities:

- Antibacterial Properties : Preliminary studies have shown that this compound demonstrates significant antibacterial effects against various strains of bacteria, including resistant strains such as ESBL-producing Escherichia coli. The Minimum Inhibitory Concentration (MIC) for this compound was found to be 10 mg/mL, with a zone of inhibition measuring 15 mm at a concentration of 50 mg.

- Mechanisms of Action : The antibacterial activity is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. Molecular docking studies have suggested favorable binding interactions with β-lactamase enzymes, which are crucial for antibiotic resistance.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-(2-Bromobenzoyl)-2-methylpyridine, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(2-Bromobenzoyl)-2-methylpyridine | Bromobenzoyl + methylpyridine | Versatile intermediate |

| 2-(2-Bromobenzoyl)-4-methylpyridine | Bromobenzoyl + methylpyridine | Similar reactivity |

| 2-Amino-4-methylpyridine | Amino group instead of bromine | Biological activity related to blood pressure |

This table highlights the distinct characteristics and potential applications of each compound within organic synthesis and medicinal chemistry.

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A study focused on the antibacterial efficacy of various pyridine derivatives demonstrated that 4-(2-Bromobenzoyl)-2-methylpyridine exhibited significant inhibitory effects against E. coli strains. The results indicated that higher concentrations correlated with increased zones of inhibition. -

Molecular Docking Analysis :

Computational studies evaluated the binding affinity of this compound to target proteins associated with bacterial resistance. The docking simulations revealed favorable binding conformations, suggesting its potential as an antibiotic.

Comparison with Similar Compounds

Structural and Electronic Properties

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Bromine at position 2, methyl at position 3.

- Reactivity : The bromine atom activates the pyridine ring for cross-coupling reactions, while the methyl group provides steric hindrance.

- Applications : Common intermediate in Suzuki-Miyaura couplings .

- Contrast with Target : The target compound’s benzoyl group at position 4 introduces stronger electron-withdrawing effects and greater steric bulk compared to the simpler methyl group in 2-bromo-3-methylpyridine.

4-(((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methoxy)-2-methylpyridine (Compound 27)

- Structure : Fluorophenyl and piperidinylmethoxy substituents.

- Synthesis : Yielded 55% via coupling of 5-bromo-2-methylpyridine with a fluorophenyl-piperidine alcohol .

- Contrast with Target : The fluorophenyl group is less electron-withdrawing than the bromobenzoyl group, and the methoxy linker alters solubility and conformational flexibility.

2-(4-Bromophenyl)pyridine

- Structure : Bromophenyl group at position 4 of pyridine.

- Applications : Used in coordination chemistry and as a ligand precursor.

- Contrast with Target : The absence of a methyl group at position 2 and the substitution of bromine directly on the phenyl ring (rather than a benzoyl linkage) reduce steric demand and electronic conjugation .

Physicochemical and Spectroscopic Data

Melting Points

- 4-(Decyloxy)-3-methylpyridine : 111–114°C .

- 4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine: Not reported, but crystalline monohydrate form noted .

- 4-(2-Bromobenzoyl)-2-methylpyridine : Expected higher melting point (>150°C) due to planar benzoyl group enhancing crystallinity.

NMR and IR Spectroscopy

- Bromobenzoyl vs. Bromophenyl: The carbonyl group in the target compound would show a distinct $^{13}\text{C}$ NMR signal near 190 ppm and IR stretching at ~1680 cm$^{-1}$, absent in non-carbonyl analogs .

- Methyl Group : The methyl at position 2 in the target compound would exhibit upfield $^{1}\text{H}$ NMR shifts (~2.5 ppm) similar to 2-methylpyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.